1,2-Diamino-4,5-difluorobenzene
Overview
Description
1,2-Diamino-4,5-difluorobenzene is an organic compound with the molecular formula C6H6F2N2. It is a derivative of benzene, where two hydrogen atoms are replaced by amino groups (-NH2) and two by fluorine atoms (-F). This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diamino-4,5-difluorobenzene can be synthesized through several methods. One common method involves the reduction of 4,5-difluoro-2-nitroaniline using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol with the addition of acetic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction processes using similar catalysts and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Condensation: Formation of Schiff bases.
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Scientific Research Applications
1,2-Diamino-4,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-diamino-4,5-difluorobenzene depends on its specific application. In chemical reactions, the amino groups and fluorine atoms influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in the formation of Schiff bases or other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diamino-3,5-difluorobenzene
- 1,2-Diamino-4,5-dimethoxybenzene
- 4,5-Dichloro-o-phenylenediamine
- 2,3-Diaminobenzotrifluoride
Uniqueness
1,2-Diamino-4,5-difluorobenzene is unique due to the presence of both amino and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The fluorine atoms also enhance the compound’s stability and influence its electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
4,5-difluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWRHKISAQTCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371576 | |
Record name | 1,2-Diamino-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76179-40-3 | |
Record name | 4,5-Difluoro-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76179-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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